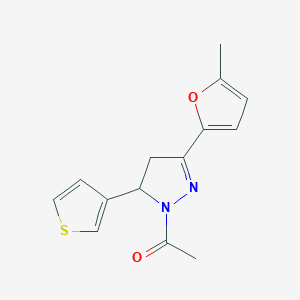

1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS: 1423528-42-0) is a pyrazole derivative with the molecular formula C₁₄H₁₄N₂O₂S and a molecular weight of 274.34 g/mol . Its structure consists of a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 5-methylfuran-2-yl group and at position 5 with a thiophen-3-yl moiety. While its physical properties (e.g., melting point, boiling point) remain unreported, its structural features suggest applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity, based on analogs .

Properties

IUPAC Name |

1-[5-(5-methylfuran-2-yl)-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-3-4-14(18-9)12-7-13(11-5-6-19-8-11)16(15-12)10(2)17/h3-6,8,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZCRBNSYZFQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C(C2)C3=CSC=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a scaffold for developing new pharmaceuticals. Its unique structural features enable it to interact with specific biological targets, such as enzymes and receptors. For instance, the presence of furan and thiophene rings enhances its potential to modulate biological activity through non-covalent interactions like hydrogen bonding and π-π stacking.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives related to this compound. Research indicates that pyrazole derivatives exhibit significant biological activities, including antifungal effects. The incorporation of thiophene and furan moieties has been linked to enhanced antifungal activity against various pathogens .

Organic Semiconductors

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique combination of furan and thiophene groups can enhance charge transport properties, making it a candidate for high-performance materials .

Conductive Polymers

In materials science, this compound can be utilized in the synthesis of conductive polymers. Its structural characteristics allow for the development of materials with tailored electrical properties suitable for various applications in sensors and electronic devices .

Synthetic Intermediates

1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the development of new synthetic methodologies that can lead to the creation of novel compounds with desirable properties .

Reaction Pathways

The synthesis typically involves multi-step reactions, including:

- Formation of the pyrazole ring via hydrazine derivatives reacting with 1,3-diketones.

- Introduction of furan and thiophene rings through cross-coupling reactions.

- Final assembly through condensation reactions to yield the target molecule.

Case Study 1: Antifungal Activity

A study investigated derivatives of pyrazole compounds that included furan and thiophene moieties, demonstrating significant antifungal activity against several fungal strains. The EC50 values indicated that these compounds were more effective than traditional antifungal agents, showcasing their potential in pharmaceutical applications .

Case Study 2: Organic Electronics

Research into the use of this compound in organic semiconductor applications revealed that films made from it exhibited excellent charge mobility and stability under operational conditions. This positions it as a promising candidate for future developments in organic electronic devices .

Mechanism of Action

The mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, thiophene, and pyrazole rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazole derivatives exhibit conformational diversity depending on substituents. Key structural parameters include dihedral angles between aromatic rings and the pyrazole core:

Observations :

- The target compound’s thiophene and furan substituents likely introduce distinct electronic and steric effects compared to phenyl/halogenated analogs. For example, thiophene’s sulfur atom may engage in stronger van der Waals interactions or π-stacking .

- Chlorophenyl/methoxyphenyl analogs show planar or near-planar conformations, facilitating intermolecular hydrogen bonding .

Observations :

Biological Activity

1-(3-(5-methylfuran-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound characterized by its unique structure combining furan, thiophene, and pyrazole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H14N2O2S

- Molecular Weight : 274.34 g/mol

Antimicrobial Activity

Research indicates that compounds featuring pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance:

- A study reported that pyrazole derivatives demonstrate a wide range of pharmacological activities including antimicrobial effects against various bacterial strains such as E. coli and Staphylococcus aureus .

- The minimum inhibitory concentration (MIC) values for related compounds ranged from 2.50 to 20 µg/mL, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented:

- Compounds with pyrazole rings have shown substantial anti-inflammatory effects, with one study reporting HRBC membrane stabilization percentages ranging from 86.70% to 99.25% .

- The mechanisms behind these effects may involve the inhibition of pro-inflammatory cytokines or enzymes.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress:

- The DPPH scavenging activity of related compounds was reported between 84.16% and 90.52%, suggesting strong antioxidant capabilities .

- This activity is significant for potential therapeutic applications in diseases characterized by oxidative stress.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems:

- It may modulate the activity of enzymes or receptors involved in inflammatory processes and microbial resistance .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological efficacy of similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (%) | Antioxidant Activity (%) |

|---|---|---|---|---|

| Compound A | Pyrazole | 2.50 - 20 | 86.70 - 99.25 | 84.16 - 90.52 |

| Compound B | Thiophene | 14 - 30 | Moderate | Moderate |

| This compound | Furan-Thiophene-Pyrazole | Varied | High | High |

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- One study synthesized new benzofuran–pyrazole-based compounds that demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics .

- Another investigation focused on the synthesis of benzimidazole–pyrazole compounds, revealing significant anti-Gram-positive activity against Bacillus subtilis .

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Solvent choice : Ethanol or DMF improves solubility of aromatic intermediates .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, glacial acetic acid, reflux (4 hr) | 65–75 | |

| Condensation | P₄S₁₀, DMF, 80°C | 70–80 |

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve stereochemistry and bond lengths (e.g., C–N bond: 1.34–1.39 Å) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.08) .

Advanced tip : For ambiguous NOESY signals, compare with DFT-calculated coupling constants .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) be systematically addressed?

Answer: Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions . Mitigation strategies include:

- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

- Stereochemical analysis : Compare enantiomers via chiral column chromatography; cis vs. trans dihydro-pyrazole configurations may alter receptor binding .

- Dose-response profiling : Test across a wider concentration range (e.g., 1–100 µM) to identify sub-optimal thresholds .

Q. Table 2: Biological Activity Variations

| Study | Substituent | Assay System | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| A | 5-Methylfuran | MCF-7 cells | 12.5 µM | |

| B | 3-Hydroxyphenyl | E. coli | Inactive |

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., COX-2 PDB: 5KIR) to model binding modes. The thiophene ring shows π-π stacking with Phe41 .

- MD simulations : Simulate ligand-receptor stability (e.g., 100 ns trajectories) to assess binding free energy (ΔG < −8 kcal/mol suggests strong affinity) .

Basic: How is the compound’s stability evaluated under varying storage and experimental conditions?

Answer:

- Thermal stability : TGA/DSC analysis (decomposition >200°C indicates robustness) .

- Photostability : Expose to UV light (254 nm) for 24 hr; monitor degradation via HPLC .

- Solution stability : Test in PBS (pH 7.4) at 37°C; >90% recovery after 72 hr suggests suitability for in vitro assays .

Advanced: What strategies resolve crystallographic disorder in the dihydro-pyrazole ring?

Answer:

- Twinned data refinement : Use SHELXL TWIN commands to model overlapping lattices .

- Occupancy refinement : Fix disordered atoms (e.g., methylfuran) at partial occupancies (0.5:0.5) .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., O–H···N) to constrain geometry .

Basic: What are the compound’s key pharmacophores, and how do they influence bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.